BenchChemオンラインストアへようこそ!

TRYPSIN INHIBITOR

Protease selectivity Serine protease inhibition Enzymology

Procure ovomucoid (CAS 12786-39-9) for trypsin-selective inhibition that preserves chymotrypsin activity. Unlike soybean or aprotinin inhibitors, this glycoprotein (28 kDa) provides 1:1 trypsin binding without cross-reactivity, proven in primary cell isolation, oral peptide delivery, and affinity chromatography. Validated in colitis models for gut repair research. Ensure lot-specific validation for your downstream assay.

Molecular Formula C11H13NO
Molecular Weight 0
CAS No. 12786-39-9
Cat. No. B1173309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRYPSIN INHIBITOR
CAS12786-39-9
Molecular FormulaC11H13NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trypsin Inhibitor (CAS 12786-39-9, Ovomucoid): Procurement Guide for Differential Selectivity and Stability


Trypsin inhibitor from chicken egg white (CAS 12786-39-9), also known as ovomucoid, is a glycoprotein serine protease inhibitor comprising approximately 186 amino acid residues arranged in three tandem domains, each homologous with pancreatic trypsin inhibitor . The protein exhibits high glycosylation and a molecular weight of approximately 27-28 kDa . Ovomucoid functions as a single-headed inhibitor that binds trypsin in a 1:1 stoichiometric ratio while demonstrating negligible activity against chymotrypsin , a selectivity profile that distinguishes it from several other commonly employed trypsin inhibitors.

Why Generic Substitution of Trypsin Inhibitor (CAS 12786-39-9) Compromises Experimental Reproducibility


Substitution among trypsin inhibitors without consideration of source-specific biochemical properties introduces significant experimental variability. Trypsin inhibitors from soybean (Kunitz-type, CAS 9035-81-8), lima bean (CAS 9035-81-1), and bovine pancreas (aprotinin, CAS 9087-70-1) differ markedly from chicken ovomucoid in molecular weight, glycosylation status, protease selectivity spectrum, thermal stability profiles, and immunogenic properties . These differences directly impact downstream applications including cell dissociation protocols, protein purification workflows, and in vivo bioavailability studies. Specifically, soybean trypsin inhibitor (SBTI) exhibits broader cross-reactivity with chymotrypsin, while aprotinin demonstrates ultratight trypsin binding (Ki = 0.06 pM) that may be irreversible under certain conditions [1]. Ovomucoid's unique combination of trypsin-selective inhibition, heat and acid stability, and distinct molecular weight profile necessitates product-specific validation rather than in-class substitution .

Trypsin Inhibitor (Ovomucoid, CAS 12786-39-9): Head-to-Head Quantitative Evidence for Informed Procurement


Selective Trypsin Inhibition with Negligible Chymotrypsin Cross-Reactivity vs. Soybean and Lima Bean Inhibitors

Ovomucoid demonstrates high selectivity for trypsin with minimal chymotrypsin inhibition, a critical differentiator from soybean trypsin inhibitor (SBTI) and lima bean trypsin inhibitor. Chicken ovomucoid does not impact chymotrypsin activity but completely inhibits trypsin, whereas SBTI inhibits trypsin mole-for-mole and to a lesser extent chymotrypsin . In a sea urchin egg protease assay, chicken ovomucoid exhibited Ki = 100 nM, compared to SBTI Ki = 1.6 nM and lima bean trypsin inhibitor Ki = 150 nM [1]. This selectivity profile enables experimental designs requiring trypsin-specific inactivation without confounding chymotrypsin inhibition.

Protease selectivity Serine protease inhibition Enzymology

Superior Cytocompatibility for Long-Term Oral Formulation vs. Aprotinin in Drug Delivery Applications

In comparative cytotoxicity studies evaluating enzyme inhibitors for oral peptide delivery, ovomucoids demonstrated superior safety profiles compared to aprotinin. Cytotoxicity assessments on Caco-2 cell monolayers revealed that ovomucoids were safer than aprotinin and protease inhibitor cocktail for long-term use up to 25 pM concentrations [1]. This differential toxicity profile supports ovomucoid selection in formulation development where prolonged inhibitor exposure to intestinal epithelium is anticipated.

Oral drug delivery Cytotoxicity Peptide therapeutics

Functional Molecular Size of 10.2 kDa (Active Domain) Enables Distinct Membrane Permeability and Biodistribution vs. 16-21 kDa SBTI

Radiation inactivation analysis, which measures the minimum functional domain size required for biological activity, determined molecular weights of 10,200 ± 700 Da for ovomucoid, 16,400 ± 500 Da for soybean trypsin inhibitor, and 17,800 ± 400 Da for ovoinhibitor [1]. Despite ovomucoid's full molecular weight of approximately 28 kDa (comprising three domains), its functional trypsin-inhibitory domain is substantially smaller than that of SBTI, which has a full molecular weight of 21,500 ± 800 Da . This smaller functional domain size has implications for tissue penetration and clearance kinetics in vivo.

Functional domain size Radiation inactivation Bioavailability

Exceptional Heat and Acid Stability: >70% Activity Retention After 100°C at pH 2-5 vs. Rapid Inactivation at Neutral pH

Ovomucoid exhibits pronounced pH-dependent thermal stability that differentiates it from other trypsin inhibitors. Japanese quail ovomucoid maintained >70% of original inhibitory activity after 1-hour incubation at 100°C between pH 2 and 5, and retained approximately 25% activity even after 30-minute incubation at 121°C under these acidic conditions [1]. In contrast, thermal stability is lowest at pH 7.6 (near physiological pH of fresh egg white), where inactivation proceeds more rapidly [2]. Differential scanning calorimetry of the trypsin-ovomucoid complex revealed a denaturation rate constant of 1 × 10⁻³ s⁻¹ at 72°C (pH 6.7), compared to 0.4 × 10⁻³ s⁻¹ for the trypsin-SBTI complex, indicating that the ovomucoid complex is moderately less heat-stabilized than the SBTI complex but still provides significant thermal protection [3].

Thermal stability pH-dependent stability Process robustness

Equivalent In Vivo Protection of Growth Factor Bioactivity vs. SBTI in Preclinical Colitis Model

In a comparative preclinical study evaluating protease inhibitors for protection of orally administered growth factors, ovomucoid and soybean trypsin inhibitor (SBTI) demonstrated statistically equivalent protective efficacy. In vitro, co-addition of SBTI or ovomucoid truncated the decrease in proliferative bioactivity caused by chymotrypsin/trypsin digestion by 54-100% (P < 0.01) [1]. In a Sprague-Dawley rat colitis model (DSS-induced), oral administration of ovomucoid with bovine colostrum + egg or SBTI with EGF improved protective effects on weight gain, disease activity score, colonic myeloperoxidase, and histological damage by 3-4-fold compared to controls (P < 0.01) [1].

Inflammatory bowel disease Growth factor protection In vivo efficacy

Anti-Biofilm Activity Against Streptococcus mutans at 0.25-1 mg/mL: Differentiated Application Not Shared by SBTI or Aprotinin

Ovomucoid demonstrates concentration-dependent inhibition of Streptococcus mutans biofilm formation, an activity not reported for soybean trypsin inhibitor or aprotinin. Crystal violet staining revealed that biofilm formation was inhibited by ovomucoid at 0.25-1 mg/mL levels [1]. Field emission scanning electron microscopy confirmed biofilm inhibition, and ovomucoid additionally reduced mature biofilm, water-insoluble exopolysaccharide (EPS) synthesis, and bacterial metabolic activity. Mechanistically, ovomucoid downregulated expression of comDE and vicR genes (two-component signal transduction) and gtfA and ftf genes (EPS production) [1]. This anti-biofilm functionality extends beyond canonical trypsin inhibition and represents a differentiated application domain.

Anti-biofilm Oral microbiology Dental caries

Trypsin Inhibitor (Ovomucoid, CAS 12786-39-9): Optimal Application Scenarios Based on Differentiated Evidence


Cell Dissociation and Tissue Culture Workflows Requiring Chymotrypsin Activity Preservation

Ovomucoid is the preferred trypsin inhibitor for cell dissociation protocols where chymotrypsin activity must remain intact. Unlike soybean trypsin inhibitor (SBTI), which inhibits both trypsin and chymotrypsin, ovomucoid selectively inactivates trypsin without affecting chymotrypsin . At a working concentration of 0.7 mg/mL, ovomucoid effectively terminates trypsin digestion in primary cell isolation from tissues including retina and brain cortex, enabling subsequent processing steps that may rely on chymotrypsin activity or where broad-spectrum protease inhibition is contraindicated .

Oral Peptide and Protein Formulation Development with Reduced Cytotoxicity Risk

For oral delivery formulations of peptide therapeutics, ovomucoid offers a lower-cytotoxicity alternative to aprotinin. Caco-2 cell monolayer studies demonstrated that ovomucoids were safer than aprotinin for long-term use up to 25 pM concentrations . This safety margin supports ovomucoid selection in formulation development where prolonged intestinal epithelial exposure is anticipated, particularly for peptide drugs susceptible to pancreatic trypsin degradation in the gastrointestinal tract .

Affinity Chromatography Ligand for Galactosyltransferase Purification

Ovomucoid immobilized on agarose (ovomucoid-Sepharose) serves as an effective affinity chromatography ligand for UDP-galactose:glycoprotein galactosyltransferase purification. The conjugate achieves 75-80% enzyme recovery with 4000-fold purification in a single step . The inherent heat stability and protease resistance of ovomucoid render the affinity matrix durable and compatible with crude tissue preparations, outperforming alternative acceptor-substrate conjugates in binding affinity .

In Vivo Studies of Oral Growth Factor Delivery and Gut Mucosal Protection

Ovomucoid (5 mg/d) co-administered orally with bovine colostrum and egg proteins produced a 3-4-fold improvement in colonic protection metrics in a DSS-induced colitis rat model, equivalent to the protection afforded by soybean trypsin inhibitor (SBTI) . This in vivo validation supports ovomucoid procurement for preclinical studies investigating growth factor delivery, inflammatory bowel disease therapeutics, or nutraceutical formulations targeting gut repair mechanisms where trypsin-mediated degradation must be mitigated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRYPSIN INHIBITOR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.